3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
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Overview
Description
3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol is a synthetic organic compound known for its unique chemical structure and properties. It features a chlorinated phenyl group, a trifluoromethyl group, and an isoxazole ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Introduction of the Chlorinated Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated phenyl derivative is introduced.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoxazole ring can be reduced under specific conditions to form a dihydroisoxazole derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(5-Chloro-2-oxophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol.
Reduction: Formation of 3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole.
Substitution: Formation of derivatives like 3-(5-Amino-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol.
Scientific Research Applications
3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
- 3-(5-Fluoro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
- 3-(5-Methyl-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Uniqueness
3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3/c11-5-1-2-8(16)6(3-5)7-4-9(17,18-15-7)10(12,13)14/h1-3,16-17H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZLUVGDZFTZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(F)(F)F)O)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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